2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
説明
DFP-10917 is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH is overexpressed in cancer cells and plays a crucial role in their proliferation and survival. Therefore, inhibition of DHODH has emerged as a promising strategy for cancer treatment.
作用機序
DFP-10917 exerts its anticancer effects by inhibiting 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, which leads to a depletion of intracellular pyrimidine nucleotides and a subsequent activation of the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Moreover, DFP-10917 has been shown to modulate immune responses and inhibit angiogenesis, which are important processes in cancer development and progression.
Biochemical and Physiological Effects
DFP-10917 has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DFP-10917 has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors.
実験室実験の利点と制限
DFP-10917 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, its ability to induce apoptosis in cancer cells, and its potential to enhance the efficacy of other anticancer agents. However, there are also some limitations to using DFP-10917 in lab experiments, such as its relatively short half-life and the need for further optimization of its pharmacokinetic properties.
将来の方向性
For research on DFP-10917 include optimizing its pharmacokinetic properties, identifying biomarkers for patient selection, and investigating its potential for combination therapy with other anticancer agents. Moreover, DFP-10917 has also been shown to have potential applications in other diseases, such as autoimmune disorders and viral infections, which warrant further investigation.
In conclusion, DFP-10917 is a promising compound that has shown potent anticancer activity in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Moreover, DFP-10917 has several potential future directions for research, which highlight its potential as a novel therapeutic agent for cancer and other diseases.
科学的研究の応用
DFP-10917 has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that DFP-10917 inhibits 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone activity and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that DFP-10917 exhibits potent antitumor activity and enhances the efficacy of other anticancer agents.
特性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c20-15-2-1-14(16(21)11-15)13-22-25-17-12-18(26-3-7-28-8-4-26)24-19(23-17)27-5-9-29-10-6-27/h1-2,11-13H,3-10H2,(H,23,24,25)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWWFIALBFPBK-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。